Structural Complexity and Pharmacophoric Density vs. Mono-Heterocycle Xanthene-9-carboxamide Analogs
The target compound incorporates three distinct heterocyclic systems (xanthene, thiophene, furan) with the furan-2-carbonyl group appended to the thiophene ring, creating a dual-heterocycle linker of higher molecular complexity than comparator compounds . By contrast, N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide (BDBM61275) and N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide (CAS 1207011-22-0) each contain only a single heterocycle in the amide substituent, with molecular weights of approximately 319 and 321 Da respectively—nearly 100 Da lower than the target compound (415.46 Da) . The furan-2-carbonyl group contributes an additional hydrogen-bond acceptor (carbonyl oxygen) and extends the conjugated π-system, which may enhance target binding through supplementary polar and π-stacking interactions absent in the simpler analogs .
| Evidence Dimension | Molecular weight, heterocycle count, hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 415.46; 3 heterocyclic systems (xanthene, thiophene, furan); 5 H-bond acceptors (estimated); C24H17NO4S |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide: MW ~319; 2 heterocyclic systems (xanthene, furan); 3 H-bond acceptors (estimated). N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide: MW 321.4; 2 heterocyclic systems; 3 H-bond acceptors (estimated) |
| Quantified Difference | ~100 Da higher MW; +1 heterocyclic ring system; +2 H-bond acceptors vs. simpler mono-heterocycle analogs |
| Conditions | Structural comparison based on chemical formulae and vendor specifications |
Why This Matters
Higher pharmacophoric density may translate into differentiated target selectivity and binding mode compared to simpler xanthene-9-carboxamide analogs, reducing the risk of selecting an underperforming substitute in screening campaigns.
